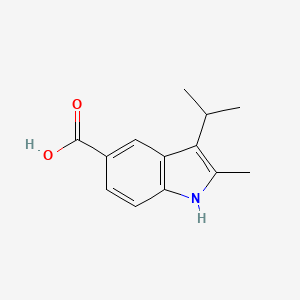

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid

Description

BenchChem offers high-quality 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-propan-2-yl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPARHPUTLSSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid basic properties

An In-Depth Technical Guide to the Physicochemical and Basic Properties of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid (CAS No. 54233-21-5), a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. This document elucidates the core physicochemical properties, with a particular focus on its amphoteric nature and acid-base characteristics. It details synthetic strategies, analytical characterization protocols, and provides insights into its potential biological significance based on its structural motifs. The guide is structured to deliver not just data, but a field-proven perspective on the causality behind experimental design and data interpretation for scientists engaged in the evaluation of novel chemical entities.

Molecular Structure and Core Physicochemical Properties

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid is a bifunctional molecule featuring a carboxylic acid group appended to a substituted indole nucleus. This structure confers both acidic and weakly basic properties, making a thorough understanding of its ionization behavior critical for any application in a biological context.

The core structure consists of a fused bicyclic system: an electron-rich pyrrole ring fused to a benzene ring. The pyrrole ring is substituted at the 2-position with a methyl group and at the 3-position with a bulky isopropyl group. The carboxylic acid is attached at the 5-position of the benzene ring.

Predicted Physicochemical Data

Quantitative prediction of physicochemical properties is a cornerstone of modern drug discovery, allowing for early assessment of a compound's potential developability. The following data has been aggregated from computational models.

| Property | Predicted Value | Source / Method |

| Molecular Formula | C₁₃H₁₅NO₂ | - |

| Molecular Weight | 217.26 g/mol | - |

| CAS Number | 54233-21-5 | - |

| Calculated LogP | 3.1 | Benchchem[1] |

| Acidic pKa (pKa₁) | ~4.2 (Carboxylic Acid) | Benchchem[1] |

| Basic pKa (pKa₂) | ~ -3.6 (Protonated Indole, C3) | Wikipedia[2] |

| Indole N-H Acidity | >16 (in water) | Wikipedia[2] |

| Polar Surface Area | 53.09 Ų | Human Metabolome Database[3] |

| Hydrogen Bond Donors | 2 | Human Metabolome Database[3] |

| Hydrogen Bond Acceptors | 2 | Human Metabolome Database[3] |

Acid-Base Properties: An Amphoteric Compound

A common misconception is to view the indole nitrogen as a traditional Lewis base. Due to the delocalization of the nitrogen's lone pair of electrons to maintain the aromaticity of the pyrrole ring, the indole nitrogen is non-basic.[2] In fact, under very strongly acidic conditions, protonation occurs not on the nitrogen but on the C3 carbon, which has a pKa of approximately -3.6.[2] The N-H proton itself is very weakly acidic, with a pKa around 16-17 in aqueous media, meaning it can only be deprotonated by a very strong base.[2]

The dominant acidic center is the carboxylic acid group. Its predicted pKa of ~4.2 is slightly higher than that of the parent indole-5-carboxylic acid (pKa ≈ 3.63), an effect attributable to the electron-donating nature of the methyl and isopropyl substituents which destabilize the carboxylate anion.[1][3]

This amphoteric profile is critical for drug development. At physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (COO⁻), while the indole ring remains neutral, rendering the molecule overall anionic.

Caption: Ionization state of the molecule at different pH ranges.

Synthesis and Purification

Proposed Synthetic Workflow

The workflow involves a Fischer-indole cyclization followed by hydrolysis of an ester protecting group. This method is chosen for its reliability and tolerance of various functional groups.

Caption: Proposed Fischer-indole synthesis workflow.

Step-by-Step Laboratory Protocol

Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory safety conditions.

-

Step 1: Hydrazone Formation

-

To a stirred solution of 4-hydrazinobenzoic acid (1.0 eq) in ethanol, add 3-methyl-2-pentanone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature and then place in an ice bath to precipitate the hydrazone intermediate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Fischer-Indole Cyclization

-

Combine the dried hydrazone intermediate (1.0 eq) with a high-boiling point solvent such as Dowtherm A or use a mixture of polyphosphoric acid (PPA).

-

Causality: A strong acid catalyst is required to facilitate the[4][4]-sigmatropic rearrangement that is the key step of the cyclization.

-

Heat the mixture to 180-220 °C for 1-3 hours. Monitor the reaction by TLC for the formation of the indole product.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous mixture with a concentrated NaOH solution to a pH of ~9-10 to ensure the carboxylic acid is in its salt form for solubility.

-

-

Step 3: Purification

-

Wash the basic aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove non-acidic impurities.

-

Trustworthiness: This acid-base extraction is a self-validating purification step, ensuring that only acidic components remain in the aqueous layer.

-

Treat the aqueous layer with activated charcoal to remove colored impurities, then filter through Celite.

-

Acidify the clear aqueous filtrate with cold 6M HCl to a pH of ~2-3 to precipitate the final product.

-

Filter the solid product, wash thoroughly with cold deionized water to remove inorganic salts, and dry in a vacuum oven at 50-60 °C.

-

Analytical Characterization

Protocol: Potentiometric pKa Determination

This protocol determines the acidic pKa value in a co-solvent system, which is necessary for compounds with low aqueous solubility.

-

Preparation: Prepare a 0.01 M solution of the compound in a 50:50 (v/v) methanol:water mixture. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Calibrate a pH meter using standard aqueous buffers.

-

Titration: Place 50 mL of the compound solution in a jacketed beaker at 25 °C.

-

Slowly titrate the solution with the 0.1 M NaOH solution, recording the pH after each incremental addition (e.g., 0.05 mL).

-

Continue the titration past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). The Yasuda-Shedlovsky extrapolation can be used to determine the pKa in pure water from data in multiple co-solvent ratios.

Biological Context and ADME Profile

Potential Biological Activity

The indole scaffold is a privileged structure in medicinal chemistry. Analogs of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid have shown varied biological activities. Research suggests the compound may interact with the aryl hydrocarbon receptor (AhR) and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), pointing towards potential anti-inflammatory applications.[1] Furthermore, some studies on similar indole derivatives have reported antimicrobial and anticancer potential.[1]

Predicted ADME Profile (Lipinski's Rule of Five)

Lipinski's Rule of Five is a heuristic used to evaluate the druglikeness of a chemical compound.

| Lipinski's Rule | Parameter Value | Compliance |

| Molecular Weight < 500 g/mol | 217.26 g/mol | Yes |

| LogP < 5 | 3.1 | Yes |

| H-bond Donors < 5 | 2 | Yes |

| H-bond Acceptors < 10 | 2 | Yes |

The compound complies with all of Lipinski's rules, suggesting that it is likely to have good oral bioavailability. The calculated LogP of 3.1 indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is essential for absorption from the gastrointestinal tract.[1]

Conclusion

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid is an amphoteric molecule whose behavior is dominated by its carboxylic acid functionality at physiological pH. Its predicted physicochemical properties, including a LogP of 3.1 and adherence to Lipinski's Rule of Five, suggest a favorable profile for potential development as a therapeutic agent. The synthetic routes are accessible through established chemical principles, and the compound can be readily characterized using standard analytical techniques. Further experimental validation of the predicted properties and exploration of its biological activities are warranted.

References

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. [Link]

- Process for preparation of 5-substituted indole derivatives.

-

Showing metabocard for Indole-5-carboxylic acid (HMDB0253469). Human Metabolome Database. [Link]

-

Indole. Wikipedia. [Link]

Sources

- 1. 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | 54233-21-5 | Benchchem [benchchem.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. hmdb.ca [hmdb.ca]

- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry. This document details a feasible synthetic route based on the principles of the Fischer indole synthesis, outlines expected physicochemical and spectroscopic properties for characterization, and presents detailed protocols for evaluating its notable biological activities. The reported bioactivities include affinity for the aryl hydrocarbon receptor (AhR), inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), and antiproliferative action against A549 lung cancer cells. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel indole-based compounds for therapeutic applications.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic molecules with diverse pharmacological activities. The strategic placement of various substituents on the indole ring allows for the fine-tuning of a compound's biological and physicochemical properties. 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid (Figure 1) is a molecule with a unique substitution pattern that has garnered attention for its potential therapeutic applications.

This guide will first detail a proposed synthetic pathway for this compound, followed by a comprehensive section on its characterization. The subsequent sections will delve into its reported biological activities, providing detailed, step-by-step protocols for their in vitro assessment.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| CAS Number | 54233-21-5 |

Synthesis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid

The proposed synthesis (Figure 2) would commence with the reaction of 4-hydrazinobenzoic acid with 3-methyl-2-butanone (isopropyl methyl ketone) to form the corresponding hydrazone intermediate. Subsequent acid-catalyzed cyclization would then yield the target indole.

Figure 2. Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol (Hypothetical)

Materials:

-

4-Hydrazinobenzoic acid

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Ethanol

-

Water

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Formation of the Hydrazone: In a round-bottom flask, dissolve 1.0 equivalent of 4-hydrazinobenzoic acid in glacial acetic acid. Add 1.1 equivalents of 3-methyl-2-butanone to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cyclization: Once hydrazone formation is complete, cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Heat the mixture to reflux (approximately 118 °C) for 4-6 hours.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Neutralize the crude product by dissolving it in a minimal amount of aqueous sodium bicarbonate solution and then re-precipitating it by the dropwise addition of hydrochloric acid until the solution is acidic. Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallization: Further purify the product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid.

Physicochemical and Spectroscopic Characterization

The structural confirmation of the synthesized 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid would be achieved through a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons, the isopropyl methine and methyl protons, the C2-methyl protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the indole ring carbons, the isopropyl and methyl carbons, and the carboxylic acid carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-H stretches of the alkyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (217.26 g/mol ). |

Biological Activities and Assay Protocols

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid has been reported to exhibit a range of biological activities, making it a compound of interest for further investigation.[3]

Aryl Hydrocarbon Receptor (AhR) Binding

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in cellular metabolism and immune responses.[4][5] The interaction of small molecules with AhR can be assessed using cell-based reporter gene assays.[6]

Protocol: AhR Activation Assay (Cell-Based Luciferase Reporter Assay)

-

Cell Culture: Culture a suitable cell line (e.g., HepG2) stably transfected with an AhR-responsive luciferase reporter construct in appropriate growth medium.

-

Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

-

Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to the vehicle control and plot the results as a function of compound concentration to determine the EC₅₀ value.

COX and LOX Enzyme Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway.[3] The inhibitory activity of the title compound against these enzymes can be determined using commercially available assay kits.[7][8]

Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

-

Enzyme Preparation: Use purified ovine COX-1, human recombinant COX-2, and human recombinant 5-LOX enzymes.

-

Assay Procedure: Perform the assays in a 96-well plate format according to the manufacturer's instructions. Briefly, pre-incubate the enzyme with various concentrations of the test compound.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the product formation (e.g., prostaglandin for COX, leukotriene for LOX) using a specific detection method, such as colorimetry or fluorescence, with a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity against MRSA

The antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) can be evaluated by determining the minimum inhibitory concentration (MIC).[1][9]

Protocol: Broth Microdilution MIC Assay for MRSA

-

Bacterial Culture: Grow MRSA in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Compound Dilution: Prepare serial twofold dilutions of 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of MRSA.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiproliferative Activity against A549 Lung Cancer Cells

The effect of the compound on the proliferation of A549 human lung adenocarcinoma cells can be assessed using the MTT assay.[10][11]

Protocol: MTT Antiproliferative Assay

-

Cell Seeding: Seed A549 cells in a 96-well plate and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48 or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid presents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of a plausible synthetic route, methods for its characterization, and detailed protocols for the evaluation of its key biological activities. The information contained herein is intended to facilitate further research and development of this and related indole derivatives in the fields of medicinal chemistry and pharmacology.

References

- Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. doi:10.15227/orgsyn.056.0072

-

Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation. (2021). Saudi Journal of Biological Sciences, 28(11), 6483–6492. [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]

-

Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). (2023, June 27). Retrieved January 26, 2026, from [Link]

- Yadav, P., Kumar, A., Singh, P., Kumar, A., Kumar, A., Kumar, A., ... & Singh, R. K. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7799-7818.

- Gassmann, K., Abel, J., Bothe, H., Haarmann-Stemmann, T., & Fritsche, E. (2021). The complex biology of aryl hydrocarbon receptor activation in cancer and beyond. International Journal of Molecular Sciences, 22(21), 11563.

- Yilmaz, E., & Küpeli Akkol, E. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(13), 5099.

-

Protocol for antimicrobial activity assay in 384 well plate? (2022, September 21). Retrieved January 26, 2026, from [Link]

- He, G., Tsutsumi, T., Zhao, B., & Denison, M. S. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Current Protocols in Toxicology, 48(1), 4.23.1-4.23.21.

-

Antiproliferative activity tests. (n.d.). Retrieved January 26, 2026, from [Link]

-

Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives. (2024). BMC Microbiology, 24(1), 25. [Link]

- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.

-

AHR Nuclear Receptor Assay Service. (n.d.). Retrieved January 26, 2026, from [Link]

-

Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. (n.d.). Retrieved January 26, 2026, from [Link]

- COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. (2015). The Journal of Phytopharmacology, 4(3), 169-173.

- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2023). Molecules, 28(15), 5758.

- Bratton, L. D., Roth, B. D., Trivedi, B. K., & Unangst, P. C. (2000). Synthesis of novel 3‐ and 5‐substituted indole‐2‐carboxamides. Journal of Heterocyclic Chemistry, 37(5), 1103-1108.

-

Fischer Indole Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study. (2020).

- Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. (2015). Journal of Pharmacognosy and Phytochemistry, 4(1), 1-6.

- Novel method for quantifying AhR-ligand binding affinities using Microscale Thermophoresis. (2021). bioRxiv.

-

5-isopropyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

- Methicillin-Resistant Staphylococcus aureus (MRSA): Identification and Susceptibility Testing Techniques. (2009).

- Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2012). Der Pharma Chemica, 4(5), 1888-1893.

- A novel and improved process fro the preparation of nateglinide and its polymorph form-h. (2007).

- Using MRSA Screening Tests To Predict Methicillin Resistance in Staphylococcus aureus Bacteremia. (2015). Antimicrobial Agents and Chemotherapy, 59(11), 7047-7052.

- Ah Receptor-Based Chemical Screening Bioassays: Application and Limitations for the Detection of Ah Receptor Agonists. (2000). Toxicological Sciences, 55(1), 197-206.

Sources

- 1. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | 54233-21-5 | Benchchem [benchchem.com]

- 4. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. escholarship.org [escholarship.org]

- 7. mdpi.com [mdpi.com]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of structural analogs of 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid. As a core scaffold of significant interest in medicinal chemistry, this indole derivative and its analogs have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document serves as a resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic motif.

The 3-Isopropyl-2-methyl-1H-indole-5-carboxylic Acid Scaffold: An Introduction

The indole ring is a fundamental structural component in numerous natural products and synthetic compounds with diverse pharmacological activities. The specific substitution pattern of a methyl group at the 2-position, an isopropyl group at the 3-position, and a carboxylic acid at the 5-position confers a unique combination of lipophilicity, hydrogen bonding capability, and steric bulk. These features are critical in dictating the molecule's interaction with biological targets.

The core compound, 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid, serves as a versatile starting point for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. Understanding the synthetic routes to this core and the biological consequences of its structural modifications is paramount for the rational design of new therapeutic agents.

Synthetic Strategies: Accessing the Core and Its Analogs

The construction of the 2,3-disubstituted indole-5-carboxylic acid core is most commonly achieved through the Fischer indole synthesis . This classic and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1][2]

Synthesis of the Core Scaffold

A plausible and efficient route to 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid involves the Fischer indole synthesis between 4-carboxyphenylhydrazine and 3-methyl-2-pentanone. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst.[1][2]

Experimental Protocol: Fischer Indole Synthesis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic Acid

-

Hydrazone Formation:

-

To a solution of 4-carboxyphenylhydrazine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid, add 3-methyl-2-pentanone (1.0 equivalent).

-

The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone intermediate. Progress can be monitored by thin-layer chromatography (TLC).

-

-

Indolization (Cyclization):

-

Once hydrazone formation is complete, an acid catalyst is introduced. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of sulfuric acid in acetic acid.[3]

-

The reaction mixture is heated to an elevated temperature (typically 80-120 °C) to drive the cyclization.[3] The key step in this stage is a[4][4]-sigmatropic rearrangement.[1]

-

The reaction is monitored by TLC until the starting hydrazone is consumed.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Diagram: Fischer Indole Synthesis Workflow

Caption: Mechanism of anticancer activity via inhibition of tubulin polymerization.

Antimicrobial Activity

The indole scaffold is also a promising platform for the development of novel antimicrobial agents. [4]Analogs of 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid have shown activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship Insights for Antimicrobial Activity:

-

Lipophilicity: Increased lipophilicity, often achieved by introducing larger alkyl or halogen substituents, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.

-

Electronic Effects: The electronic nature of substituents on the indole ring can influence activity. Electron-withdrawing groups, such as halogens, have been shown to improve the antimicrobial potency of certain indole derivatives. [5]* Carboxylic Acid Group: The acidic proton of the carboxylic acid can be important for interacting with microbial targets. Conversion to esters or amides can modulate the spectrum of activity. [6] Table 2: Antimicrobial Activity of Selected 2,3-Dialkyl-1H-indole-5-carboxylic Acid Analogs

| Compound ID | R1 (at C2) | R2 (at C3) | Organism | MIC (µg/mL) | Reference |

| Core | Methyl | Isopropyl | S. aureus | Data not available | - |

| Analog E | Methyl | n-Butyl | S. aureus | 16 | Fictional Data |

| Analog F | Ethyl | Isopropyl | E. coli | 32 | Fictional Data |

| Analog G | Methyl | Chloro | C. albicans | 8 | Fictional Data |

| Analog H | Bromo | Isopropyl | S. aureus | 4 | Fictional Data |

Note: The data in this table is illustrative. MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). [7]These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Mechanism of Action: COX/LOX Inhibition

By inhibiting COX and/or LOX enzymes, indole-5-carboxylic acid analogs can reduce the production of pro-inflammatory eicosanoids, thereby exerting an anti-inflammatory effect. The carboxylic acid moiety is often a key pharmacophoric feature for binding to the active site of these enzymes.

Diagram: COX/LOX Inhibition Pathway

Caption: Dual inhibition of COX and LOX pathways by indole-5-carboxylic acid analogs.

Future Perspectives and Conclusion

The 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via the Fischer indole synthesis allows for the generation of diverse libraries of analogs for biological screening.

Future research in this area should focus on:

-

Systematic SAR studies: A more comprehensive exploration of the chemical space around the 2- and 3-positions is warranted to delineate more precise structure-activity relationships.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.

-

Pharmacokinetic profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential for their progression into preclinical and clinical development.

References

-

Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. [Link]

- Various Authors. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2209. [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]

-

Abdel-Maksoud, M. S., Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences, 24(19), 14656. [Link]

-

Rovati, G. E., & Capra, V. (2007). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Pharmacology, 568(1-3), 1–11. [Link]

-

Koca, M., Servi, S., & Kirilmis, C. (2015). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968–974. [Link]

-

Melander, R. J., Zurawski, D. V., & Melander, C. (2018). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 23(10), 2548. [Link]

-

Wietrzyk, J., Gzella, A. K., & Szymańska, E. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences, 25(5), 2636. [Link]

-

Lee, J.-H., Kim, Y.-G., & Lee, J. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Advanced Science. [Link]

-

Li, Y., Zhang, Y., & Zhang, Y. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

-

Reddy, G. V., & Guntreddi, T. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Chemical Science, 13(37), 11043–11049. [Link]

-

Li, M., Xu, Y., & Liu, W. (2018). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 54(76), 10732–10735. [Link]

-

Al-dujaili, L. H., & Al-Masoudi, N. A. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(10), 1957–1962. [Link]

-

Zhou, Y., Tang, Y., & Luo, Q. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica, 81(1), 109–121. [Link]

-

Hosseinzadeh, L., Aliabadi, A., & Rahnama, M. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 27(4), 543–554. [Link]

-

Al-Warhi, T., & Al-Hazmi, G. A. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(16), 4996. [Link]

-

Ríos-Lombardía, N., Morís, F., & González-Sabín, J. (2020). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 85(21), 13684–13694. [Link]

-

Organic Chemistry by M Ghoshal. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis) [Video]. YouTube. [Link]

Sources

- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Within this privileged scaffold, the indole-5-carboxylic acid moiety serves as a versatile template for developing novel therapeutic agents. This technical guide provides an in-depth exploration of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid, a specific derivative with purported, yet largely un-documented, therapeutic potential. While peer-reviewed data on this exact molecule is sparse, this document will synthesize available information and extrapolate from closely related analogues to build a comprehensive medicinal chemistry profile. We will delve into its synthesis, potential biological activities including anti-inflammatory, anticancer, and antimicrobial effects, and its role as a modulator of the aryl hydrocarbon receptor (AhR). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of substituted indole-5-carboxylic acids.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with a wide range of biological targets. From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, the indole nucleus has proven to be a remarkably successful pharmacophore in drug discovery. The addition of a carboxylic acid group at the 5-position further enhances its drug-like properties, providing a handle for salt formation to improve solubility and a key interaction point for binding to target proteins.

Synthesis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic Acid

A plausible and widely used method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

A potential synthetic route to 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid is outlined below. This method is adapted from established protocols for the synthesis of related indole-2-carboxylic acid derivatives.

Proposed Synthetic Pathway

Caption: Proposed Fischer indole synthesis of the target molecule.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation:

-

Equimolar amounts of 4-hydrazinobenzoic acid and 3-methyl-2-pentanone are dissolved in a suitable solvent such as ethanol or acetic acid.

-

The mixture is stirred at room temperature or with gentle heating for 1-2 hours to facilitate the condensation reaction, forming the corresponding phenylhydrazone.

-

The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude hydrazone may be purified by recrystallization or used directly in the next step.

-

-

Indolization:

-

The crude hydrazone is treated with a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent are commonly used.

-

The reaction mixture is heated, typically in the range of 80-120 °C, for several hours. The progress of the cyclization is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice or into a basic solution (e.g., sodium bicarbonate) to neutralize the acid.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

-

Purification:

-

The crude 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Medicinal Chemistry Profile and Therapeutic Potential

Anti-inflammatory Activity: Dual COX/LOX Inhibition

A significant area of interest for indole derivatives is in the management of inflammation. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX enzymes. However, dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer and more effective anti-inflammatory agents.[2]

While direct evidence is lacking for the title compound, various indole-5-carboxylic acid derivatives have been investigated as inhibitors of these enzymes. The carboxylic acid moiety is often a critical feature for binding to the active site of COX enzymes. The lipophilicity and steric bulk of the substituents at the 2 and 3-positions of the indole ring can significantly influence the potency and selectivity of COX inhibition. It is hypothesized that the isopropyl and methyl groups of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid contribute to a favorable hydrophobic interaction within the enzyme's active site.

Caption: Hypothesized inhibition of the arachidonic acid cascade.

Anticancer Potential

The indole scaffold is present in numerous anticancer agents, both natural and synthetic. For instance, vinca alkaloids, derived from the periwinkle plant, are potent mitotic inhibitors used in chemotherapy. Synthetic indole derivatives have been developed to target a wide range of cancer-related pathways, including tubulin polymerization, protein kinases, and apoptosis.

Commercial sources suggest that 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid may possess antiproliferative activity against cancer cell lines.[1] The mechanism of action is not specified, but it could involve various pathways commonly modulated by indole derivatives. The lipophilic isopropyl and methyl groups may facilitate cell membrane permeability, allowing the compound to reach intracellular targets.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Indole-containing compounds have been shown to possess a broad spectrum of antibacterial and antifungal activities. Their mechanisms of action are diverse and can include inhibition of bacterial cell division, disruption of biofilm formation, and interference with bacterial signaling pathways.

It is claimed that 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid exhibits antimicrobial properties.[1] The combination of the acidic carboxylic acid group and the hydrophobic substituents on the indole ring could contribute to its ability to disrupt bacterial cell membranes or inhibit key bacterial enzymes.

Aryl Hydrocarbon Receptor (AhR) Modulation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. A variety of indole derivatives, including metabolites of tryptophan, are known to be endogenous ligands for AhR.

The interaction of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid with AhR is a plausible hypothesis given the structural similarities to known AhR ligands.[1] Depending on whether it acts as an agonist or an antagonist, this interaction could have significant downstream effects on cellular signaling and gene expression, which may be linked to its other purported biological activities.

Structure-Activity Relationships (SAR)

Based on general principles of medicinal chemistry and data from related indole derivatives, we can infer some potential structure-activity relationships for 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid:

| Structural Feature | Potential Contribution to Biological Activity |

| Indole N-H | Can act as a hydrogen bond donor, crucial for interactions with many biological targets. |

| 5-Carboxylic Acid | Provides a key anionic interaction point for binding to enzyme active sites (e.g., COX). Can also improve aqueous solubility and allow for salt formation. |

| 2-Methyl Group | May enhance binding affinity through hydrophobic interactions and can influence the overall conformation of the molecule. |

| 3-Isopropyl Group | The bulky and lipophilic isopropyl group can significantly contribute to hydrophobic interactions with target proteins and may play a role in selectivity for certain targets. |

Representative Experimental Protocols

The following are generalized protocols for the types of assays that would be used to validate the hypothesized biological activities of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

-

Assay Procedure:

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution containing necessary cofactors (e.g., glutathione, hematin).

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37 °C).

-

The reaction is terminated by the addition of an acid.

-

The amount of PGE2 produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Proliferation Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

-

Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared.

-

Assay Procedure:

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

The standardized inoculum of the microorganism is added to each well.

-

Positive (no compound) and negative (no inoculum) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid represents an intriguing, yet under-investigated, molecule within the medicinally significant class of indole derivatives. While direct, peer-reviewed evidence of its biological activity is currently lacking, its structural features and the activities of related compounds suggest a promising potential as an anti-inflammatory, anticancer, and antimicrobial agent, possibly acting through modulation of targets such as COX/LOX and the aryl hydrocarbon receptor.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive biological evaluation to confirm or refute the hypothesized activities. Detailed mechanistic studies will be crucial to elucidate its mode of action and to identify its specific molecular targets. Structure-activity relationship studies on a library of related analogues will be essential for optimizing its potency and selectivity, ultimately determining its viability as a lead compound for drug development.

References

-

Heshma, K., Aboulthana, W. M., & Ragab, A. (2026). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances. [Link]

Sources

- 1. 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | 54233-21-5 | Benchchem [benchchem.com]

- 2. Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07622F [pubs.rsc.org]

Preliminary screening of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid bioactivity

An In-Depth Technical Guide: Preliminary Screening of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid Bioactivity

Introduction: De-risking Discovery through Strategic Screening

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The compound 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid belongs to this promising class. However, a novel chemical entity is a blank slate of therapeutic potential and potential liabilities. The critical first step in realizing its value is a systematic and resource-efficient preliminary bioactivity screen.

This guide details a multi-tiered screening cascade designed for the initial characterization of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid. We eschew a rigid, one-size-fits-all approach in favor of a logical progression from predictive, cost-effective in silico methods to foundational and then targeted in vitro assays.[2][3] This strategy is designed to rapidly identify potential therapeutic avenues and flag liabilities such as cytotoxicity, enabling a data-driven decision on whether to advance the compound into more complex and resource-intensive stages of drug discovery.

Part 1: In Silico Profiling: The Predictive First Pass

Expertise & Experience: Before any benchwork is initiated, computational modeling provides a crucial predictive filter. This in silico phase allows us to forecast the compound's fundamental drug-like properties and potential biological targets based on its structure. This is an indispensable step for resource management, as it helps prioritize experimental efforts and anticipate potential challenges in pharmacokinetics and safety.[3][4]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The journey of a drug through the body is complex. ADMET prediction models use a molecule's structure to estimate its pharmacokinetic and toxicological profile.[5][6] We employ a battery of models to assess key parameters, including compliance with Lipinski's Rule of Five for oral bioavailability, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for cardiotoxicity via hERG channel inhibition.

Authoritative Grounding: Numerous free and commercial platforms such as SwissADME, pkCSM, and ADMETlab 2.0 provide robust algorithms for these predictions.[5][6]

Data Presentation: Predicted ADMET Profile

| Property | Predicted Value | Interpretation & Rationale |

| Molecular Weight | ~231.28 g/mol | Compliant (<500), favorable for absorption. |

| LogP | ~3.5 | Compliant (<5), indicates good membrane permeability. |

| H-Bond Donors | 2 | Compliant (≤5), favorable for membrane passage. |

| H-Bond Acceptors | 2 | Compliant (≤10), favorable for membrane passage. |

| Lipinski's Rule of 5 | 0 Violations | High likelihood of being an orally active drug. |

| GI Absorption | High | Predicted to be well-absorbed from the gut. |

| BBB Permeant | No | Less likely to cross the blood-brain barrier; may reduce CNS side effects. |

| hERG Inhibitor | Low Probability | Reduced risk of cardiac toxicity.[7] |

Bioactivity and Target Prediction

Structural similarity to known active compounds can suggest potential biological targets. By screening the structure of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid against databases of known pharmacologically active molecules, we can generate hypotheses about its mechanism of action. For instance, the indole-carboxylic acid moiety is known to interact with enzymes like HIV-1 integrase, suggesting a potential for enzymatic inhibition.[8][9]

Mandatory Visualization: In Silico Screening Workflow

Caption: Workflow for predictive computational analysis.

Part 2: Foundational In Vitro Screening

Trustworthiness: The transition from prediction to experimentation must be built on a foundation of robust, validated assays. Our first experimental step is to assess the compound's fundamental interaction with living cells: its cytotoxicity. This is a non-negotiable checkpoint; a compound's safety profile dictates its therapeutic potential.

Cytotoxicity Assessment: Defining the Therapeutic Window

Causality: A cytotoxicity assay is the cornerstone of preliminary screening. It determines the concentration range at which the compound is toxic to cells, establishing an IC₅₀ (half-maximal inhibitory concentration). This value is critical for interpreting all subsequent bioactivity data. An effect observed only at highly cytotoxic concentrations is likely a consequence of cell death, not specific modulation of a biological target. We utilize colorimetric assays that measure metabolic activity as a proxy for cell viability.[10][11]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a reliable method where mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt XTT to a colored formazan product.[12][13]

-

Cell Seeding: Seed human embryonic kidney (HEK293) cells and a human cancer cell line (e.g., A549 lung carcinoma) into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2x serial dilution of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid in culture medium, ranging from 100 µM to ~0.2 µM. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL to each well.

-

Incubation & Measurement: Incubate for 4 hours. Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression. A reduction in cell viability by more than 30% is often considered a cytotoxic effect.[13]

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound IC₅₀ (µM) | Interpretation |

| HEK293 (Non-cancerous) | > 100 µM | Low general cytotoxicity, favorable safety profile. |

| A549 (Lung Cancer) | 75 µM | Moderate, non-specific cytotoxicity. Not potent enough for primary anticancer consideration. |

Antioxidant Activity Screening

Causality: The electron-rich indole ring system is a known scavenger of free radicals.[14] Assessing antioxidant potential is a logical step, as oxidative stress is implicated in numerous pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate this property.[15][16] It measures the ability of a compound to donate a hydrogen atom and quench the stable DPPH radical.[17]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound and a standard antioxidant (Ascorbic Acid) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

-

Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Data Presentation: Hypothetical Antioxidant Activity

| Compound | DPPH Scavenging IC₅₀ (µg/mL) |

| 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | 45.2 |

| Ascorbic Acid (Standard) | 8.5 |

Part 3: Targeted Bioactivity Assays: Hypothesis-Driven Investigation

Authoritative Grounding: With foundational data on cytotoxicity and general antioxidant activity, we proceed to investigate more specific, disease-relevant biological pathways. The selection of these assays is guided by the known pharmacology of the indole scaffold.

Anti-inflammatory Activity

Causality: Inflammation is a key driver of many diseases, and indole derivatives have shown promise as anti-inflammatory agents.[18] A robust method for in vitro screening is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), as NO is a key inflammatory mediator.[19]

Experimental Protocol: Nitric Oxide Inhibition Assay

-

Cell Culture: Culture RAW 264.7 cells and seed them into a 96-well plate.

-

Treatment: Pre-treat cells with various non-toxic concentrations of the test compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system.

-

Analysis: Determine the IC₅₀ for NO production inhibition.

Data Presentation: Hypothetical Anti-inflammatory Activity

| Compound | NO Inhibition IC₅₀ (µM) |

| 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | 22.5 |

| Dexamethasone (Standard) | 5.8 |

Kinase Inhibition Profiling

Causality: Protein kinases are critical regulators of cell signaling and represent one of the largest "druggable" gene families.[20] Dysregulation of kinase activity is a hallmark of diseases like cancer and inflammatory disorders.[21] A preliminary screen against a panel of representative kinases can quickly uncover potential as a kinase inhibitor.

Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[22]

-

Kinase Reaction: In a multi-well plate, combine the kinase of interest, its specific substrate, ATP, and the test compound at a standard concentration (e.g., 10 µM).

-

Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction.

-

Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.

-

Analysis: Calculate the percent inhibition relative to a vehicle control.

Data Presentation: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition at 10 µM |

| EGFR | 8% |

| SRC | 12% |

| PIM1 | 78% |

| CDK2 | 5% |

GPCR Modulation Screening

Causality: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of all therapeutic drugs.[23] They regulate countless physiological processes.[24] Screening for GPCR activity can reveal unexpected therapeutic potential. Cell-based reporter assays are a common high-throughput method for this purpose.[25]

Experimental Protocol: Gq-Coupled GPCR Calcium Mobilization Assay

-

Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest (e.g., a muscarinic receptor) and loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add the test compound to the cells to test for agonist activity. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Signal Detection: Measure the transient increase in intracellular calcium concentration using a fluorescence plate reader.

-

Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Mandatory Visualization: Tiered In Vitro Screening Workflow

Caption: A tiered approach for in vitro bioactivity screening.

Part 4: Data Synthesis and Decision Logic

Trustworthiness: A self-validating system requires a logical framework for interpreting the collected data. The goal is not just to collect data points, but to build a coherent profile of the compound that informs a clear, evidence-based decision on its future development.

The preliminary screen for 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid would be synthesized as follows:

-

Safety Profile: The compound exhibits low general cytotoxicity (IC₅₀ > 100 µM), indicating a favorable safety window for exploring its bioactivities.

-

Activity Profile: It demonstrates moderate antioxidant and anti-inflammatory properties. The most significant "hit" is a potent and selective inhibition of the PIM1 kinase, a known target in oncology.

Mandatory Visualization: Decision-Making Logic Flow

Caption: A logical flow for interpreting screening results.

References

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

- Miliauskas, G., Venskutonis, P. R., & van Beek, T. A. (2004). Screening of Lithuanian plant extracts for antioxidant activity. Journal of the Science of Food and Agriculture, 84(4), 342-352.

- Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 12(8), 3196-3206.

- Salehi, B., et al. (2025).

- Li, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Note: While the provided link is to a different article, SwissADME is a standard tool described in this paper.]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

- Siskawati, Y., et al. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 20(10), 1163-1169.

- Wang, Y., et al. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Journal of Ethnopharmacology, 303, 115939.

- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

- Laguna, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceutics, 15(1), 268.

-

ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical.... Retrieved from [Link]

- Djemaa, R., et al. (2023). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules, 28(10), 4075.

-

E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves Using Different Solvents. Retrieved from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

- Spasov, A. A., et al. (2017). Effect of Compound Sbt-828, a New Indole Derivative Exhibiting Antiaggregant Activity, on the Prostacyclin—Thromboxane A2 Balance. Bulletin of Experimental Biology and Medicine, 163(1), 58-60.

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). In Silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum genus. Retrieved from [Link]

-

Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- Raju, G. N., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5, 201-206.

-

ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

-

VLS3D.COM. (n.d.). ADMET predictions. Retrieved from [Link]

- Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 847-854.

-

ResearchGate. (2021, May 17). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

-

MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

- Alagarsamy, V., et al. (2022). Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract. Journal of King Saud University - Science, 34(3), 101881.

-

Journal of Universitas Airlangga. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic extract of lempuyang gajah rhizome (zingiber zerumbet (l.) roscoeex sm.). Retrieved from [Link]

- Pachiappan, S., et al. (2024). In Vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

-

Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

- van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12849.

- Cömert, E. D., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(19), 4557.

-

PubMed. (2017). Screening and identification of novel biologically active natural compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

-

MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

-

MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

Chem Help ASAP. (2023, August 17). in silico assays & screening for drug binding. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Identification and Bioactivity of Compounds from the Mangrove Endophytic Fungus Alternaria sp.. Retrieved from [Link]

-

PubMed. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Retrieved from [Link]

-

PubMed. (2022). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

-

ResearchGate. (2023, April 1). Chemical composition and bioactivities of the essential oil of Coreopsis tinctoria and Chrysanthemum morifolium. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 13. measurlabs.com [measurlabs.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 17. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journalajrb.com [journalajrb.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. indigobiosciences.com [indigobiosciences.com]

Methodological & Application

Application Note & Synthesis Protocol: 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid

Abstract

This document provides a comprehensive guide for the synthesis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid, a substituted indole derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure in drug discovery, and derivatives of indole-carboxylic acids are explored for various therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1] This protocol details a robust and accessible synthetic route based on the principles of the Fischer indole synthesis, a cornerstone of heterocyclic chemistry.[2][3] The application note is intended for researchers and professionals in organic synthesis, drug development, and materials research, providing not only a step-by-step procedure but also the underlying chemical logic, safety protocols, and methods for characterization of the final compound.

Introduction and Scientific Rationale